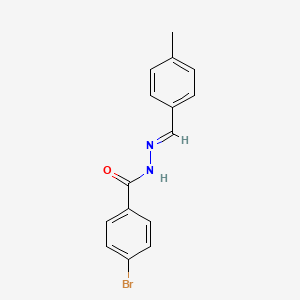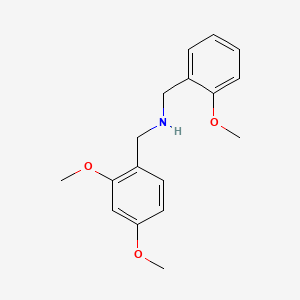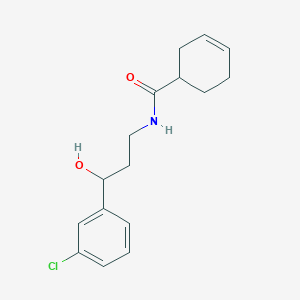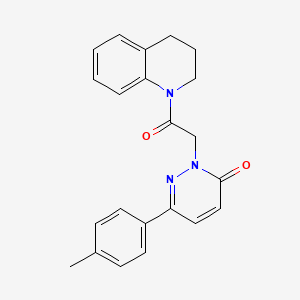
(E)-4-Brom-N'-(4-Methylbenzyliden)benzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide, commonly known as BMH, is a chemical compound with potential applications in scientific research. BMH is a hydrazone derivative of benzohydrazide and is synthesized through a simple and cost-effective method.
Wirkmechanismus
The mechanism of action of BMH is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage. BMH has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
BMH has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, BMH has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BMH is a cost-effective and easy-to-synthesize compound that can be used in various lab experiments. It has been shown to exhibit potent anticancer and antimicrobial activities, making it a promising candidate for drug development. However, the exact mechanism of action of BMH is not well understood, and more research is needed to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for research on BMH. First, more studies are needed to understand the mechanism of action of BMH and its potential as a therapeutic agent. Second, the pharmacokinetics and pharmacodynamics of BMH need to be studied to determine its safety and efficacy in vivo. Third, the structure-activity relationship of BMH needs to be investigated to identify more potent derivatives. Finally, the potential of BMH as a diagnostic tool for cancer needs to be explored.
Conclusion
In conclusion, BMH is a promising compound with potential applications in scientific research. It is easy to synthesize and exhibits potent anticancer and antimicrobial activities. However, more research is needed to understand its mechanism of action and potential as a therapeutic agent. The future directions for research on BMH include studying its pharmacokinetics and pharmacodynamics, investigating its structure-activity relationship, and exploring its potential as a diagnostic tool for cancer.
Synthesemethoden
BMH can be synthesized through the condensation reaction between 4-bromo-benzohydrazide and 4-methylbenzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out in ethanol as a solvent under reflux conditions for 6-8 hours. The product is obtained in high yield and purity through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
- Biologische Aktivität: Diese Komplexe wurden auf ihre antioxidativen, antimikrobiellen und antifungalen Eigenschaften hin untersucht. Insbesondere zeigten die Verbindungen 5e und 5c eine bessere antimikrobielle Aktivität als der freie Ligand, während hydratisierte Metallkomplexe 5b, 5d, 5f und 5h eine moderate bis gute antimikrobielle Aktivität zeigten. Die meisten Metallkomplexe zeigten auch eine moderate bis gute antioxidative Aktivität .
- Optische Eigenschaften: Die UV-Vis-Spektroskopie zeigte optische Eigenschaften auf. Die HOMO- und LUMO-Energien wurden vorhergesagt, und die Energielücke berechnet. Die Verbindung zeigte ein vielversprechendes nichtlineares optisches Verhalten mit einer Hyperpolarisierbarkeit erster Ordnung, die sechsmal größer ist als die von Harnstoff .
- Potenzielle Anwendungen: Aufgrund ihres Potenzials in der nichtlinearen Optik wurden sie für Photodetektoren und optische Speichersysteme untersucht .
- Intermolekulare Wechselwirkungen: In Form II beteiligt sich das Carbonyl-Sauerstoffatom an intermolekularen N—H O und C—H O Wasserstoffbrückenbindungen .
- Bakterielle Aktivität: Die Verbindungen 5g und 5a zeigten auch eine gute Aktivität gegen die meisten Bakterienstämme .
Übergangsmetallkomplexe und biologische Bewertung
Nichtlineare optische Eigenschaften für die Optoelektronik
Photodetektoren und optische Speichersysteme
Kristallstruktur und Hirshfeld-Oberflächenanalyse
Potenzielle antimikrobielle Mittel
Quantenchemische Studien und Energieniveaus
Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen Bereichen Anwendung findet, von der biologischen Bewertung bis hin zur nichtlinearen Optik. Ihre einzigartigen Eigenschaften machen sie zu einem interessanten Forschungsgegenstand für Wissenschaftler aus verschiedenen Disziplinen. Bei Bedarf weiterer Informationen oder bei weiteren Fragen stehen wir Ihnen gerne zur Verfügung! 😊
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMQVKOQRCZOHZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2455187.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)


![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455208.png)